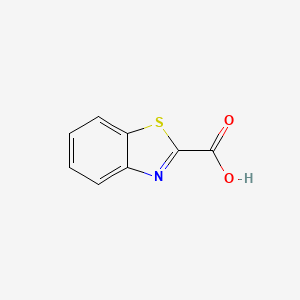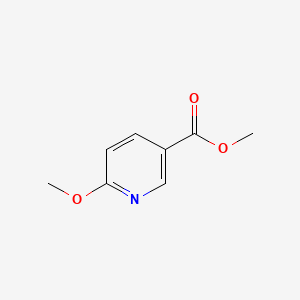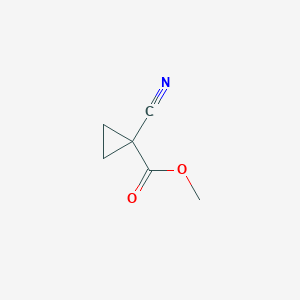
Methyl 1-cyanocyclopropanecarboxylate
Übersicht
Beschreibung
“Methyl 1-cyanocyclopropanecarboxylate” is a compound with the CAS Number: 6914-73-4 and a molecular weight of 125.13 . It is also known as “methyl 2-cyano-3-cyclopropyl propionate” and is a versatile compound that has potential applications in several fields, including synthetic organic chemistry, analytical chemistry, and pharmaceutical research.
Molecular Structure Analysis
The molecular formula of “Methyl 1-cyanocyclopropanecarboxylate” is C6H7NO2 . The InChI Code is 1S/C6H7NO2/c1-9-5(8)6(4-7)2-3-6/h2-3H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 1-cyanocyclopropanecarboxylate” include a density of 1.2±0.1 g/cm3, boiling point of 205.8±23.0 °C at 760 mmHg, vapour pressure of 0.2±0.4 mmHg at 25°C, enthalpy of vaporization of 44.2±3.0 kJ/mol, flash point of 85.3±9.4 °C, index of refraction of 1.465, molar refractivity of 29.6±0.4 cm3, and a molar volume of 106.9±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Lewis Acid-Catalyzed Ring-Opening
Methyl 1-cyanocyclopropanecarboxylate has been studied for its role in Lewis acid-catalyzed ring-opening reactions. Lifchits and Charette (2008) described its application in the ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This process preserves enantiomeric purity and has been utilized in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Synthesis of Cyclopropene Synthons
Another application of related compounds involves the synthesis of cyclopropene synthons. Dulayymi et al. (1996) discussed the use of methyl 1,1,2-tribromocyclopropanecarboxylate, highlighting its conversion to valuable intermediates for cyclopropene synthesis (Dulayymi et al., 1996).
Application in Organic Synthesis
The compound's utility extends to various organic synthesis processes. For example, the creation of carbonium ions using cyclopropane derivatives has been explored, providing insights into reaction mechanisms and stability considerations (Olah et al., 1967).
Ethylene Inhibition in Plants
Research by Blankenship and Dole (2003) on 1-methylcyclopropene, a structurally related compound, sheds light on its role as an ethylene inhibitor in plants. This compound has wide-ranging effects on fruits, vegetables, and floriculture crops, offering potential advances in understanding ethylene's role in plant biology (Blankenship & Dole, 2003).
Safety And Hazards
The safety information for “Methyl 1-cyanocyclopropanecarboxylate” includes the following precautionary statements: avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, keep away from heat/sparks/open flames/hot surfaces, and wash face, hands, and any exposed skin thoroughly after handling .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 1-cyanocyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-5(8)6(4-7)2-3-6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQYMXXUAFDGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326529 | |
| Record name | methyl 1-cyanocyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-cyanocyclopropanecarboxylate | |
CAS RN |
6914-73-4 | |
| Record name | Cyclopropanecarboxylic acid, 1-cyano-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 1-cyanocyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


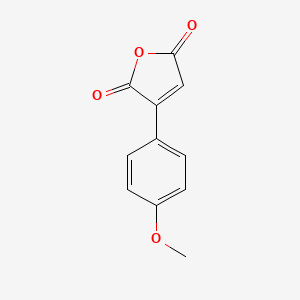
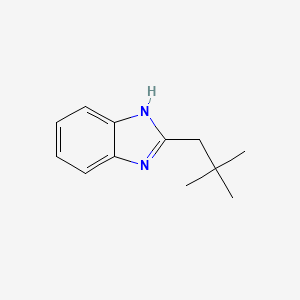
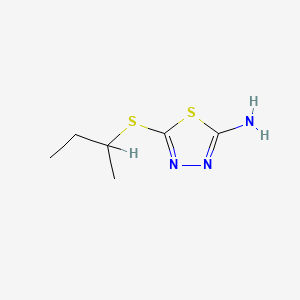
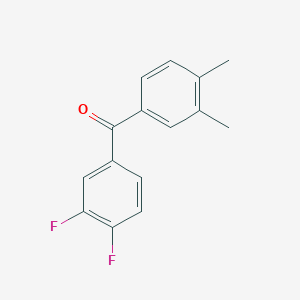
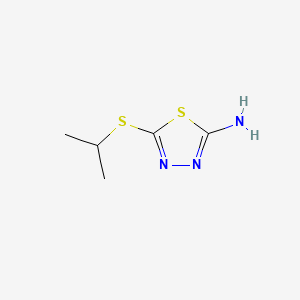
![[1,2,4]Triazolo[1,5-a]pyridin-2-amine](/img/structure/B1296958.png)
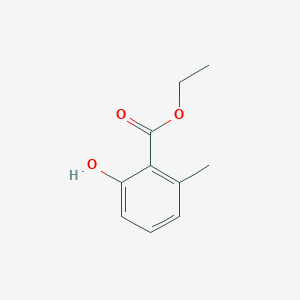
![Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1296960.png)
![3-[(4-Bromophenoxy)methyl]benzoic acid](/img/structure/B1296963.png)
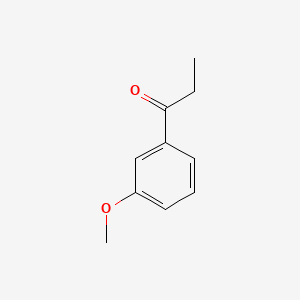
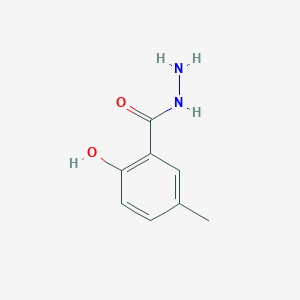
![Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]-](/img/structure/B1296968.png)
